molecular formula C25H20ClFN2O4S B2969990 N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902278-87-9

N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2969990
CAS No.: 902278-87-9
M. Wt: 498.95
InChI Key: MGJAEFYPDYLJJA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a 1,4-dihydroquinolin-4-one core substituted with a 6-methyl group and a 4-methylbenzenesulfonyl moiety. The acetamide side chain features a 3-chloro-4-fluorophenyl group, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-15-3-7-18(8-4-15)34(32,33)23-13-29(22-10-5-16(2)11-19(22)25(23)31)14-24(30)28-17-6-9-21(27)20(26)12-17/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAEFYPDYLJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using a sulfonyl chloride derivative.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs.

    Chemical Biology: Researchers use it to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound’s quinolinone core differentiates it from quinazolinone-based analogs (e.g., AJ5d from ) . Key structural distinctions include:

  • Quinolinone vs.
  • Sulfonyl Group Variations : The 4-methylbenzenesulfonyl group in the target contrasts with phenylsulfonyl () and N,4-dimethylphenylsulfonamido () substituents. The methyl group in the target’s sulfonyl moiety may enhance lipophilicity compared to unsubstituted phenylsulfonyl groups .
Table 1: Substituent Comparison
Compound Core Structure Sulfonyl Group Acetamide Side Chain Key Features
Target Compound Quinolinone 4-methylbenzenesulfonyl 3-chloro-4-fluorophenyl Enhanced lipophilicity
AJ5d () Quinazolinone N/A 2-(2-chlorophenyl)thio Thioether linkage
Compound Quinolinone Phenylsulfonyl 3-chloro-4-methylphenyl Higher steric bulk
7f () Quinolone-carboxylate N,4-dimethylphenylsulfonamido Cyclopropyl-carboxylate Ester functionalization

Electronic and Steric Effects

  • Halogenation : The 3-chloro-4-fluorophenyl group in the target introduces both electron-withdrawing (Cl, F) and steric effects, which may improve binding affinity to hydrophobic pockets compared to the 3-chloro-4-methylphenyl group in .

Crystallographic and Conformational Insights

highlights the role of substituents in molecular conformation. For example, dichlorophenyl-containing acetamides exhibit variable dihedral angles (44.5°–77.5°) between aromatic rings due to steric repulsion . By analogy, the target compound’s 6-methyl and 4-methylbenzenesulfonyl groups may impose conformational constraints, affecting dimerization or crystal packing—a critical factor in solubility and bioavailability.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly its inhibitory effects on various enzymes and its therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity.
  • Dihydroquinoline Core : This structural motif is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory activities.

Structural Formula

N 3 chloro 4 fluorophenyl 2 6 methyl 3 4 methylbenzenesulfonyl 4 oxo 1 4 dihydroquinolin 1 yl acetamide\text{N 3 chloro 4 fluorophenyl 2 6 methyl 3 4 methylbenzenesulfonyl 4 oxo 1 4 dihydroquinolin 1 yl acetamide}

Enzyme Inhibition

Recent studies have highlighted the compound's activity as an inhibitor of Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin biosynthesis. The presence of the 3-chloro-4-fluorophenyl moiety has been shown to enhance inhibitory effects significantly.

IC50 Values

The following table summarizes the IC50 values of various compounds related to this compound:

CompoundIC50 (µM)Reference
1d2.96 ± 0.34
2a17.76 ± 0.18
3a26.02 ± 2.63
4a183.46 ± 6.12

These values indicate that modifications in the chemical structure can lead to significant variations in inhibitory potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives, including those similar to this compound, have demonstrated broad-spectrum antibacterial and antiviral activities.

Case Studies

  • Tyrosinase Inhibition Study : A study focused on the inhibition of tyrosinase by compounds containing the 3-chloro-4-fluorophenyl group showed promising results in reducing melanin production, which could have implications for skin whitening treatments.
  • Antibacterial Activity : Research on similar quinoline derivatives indicated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

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